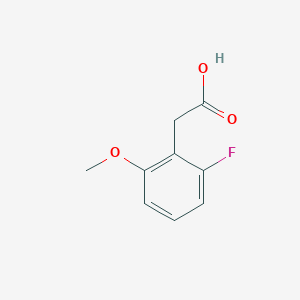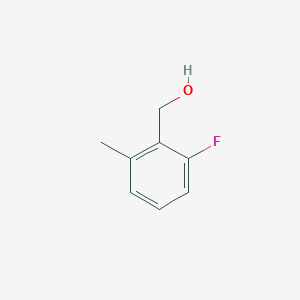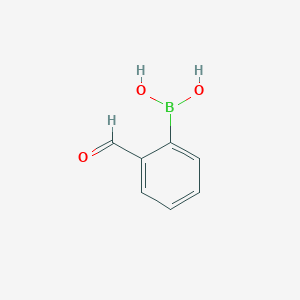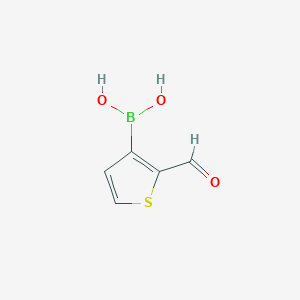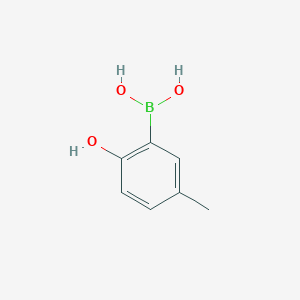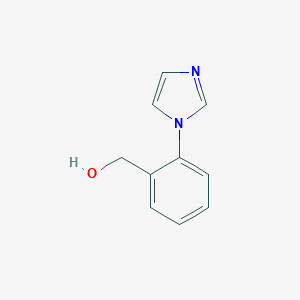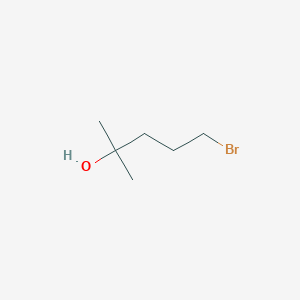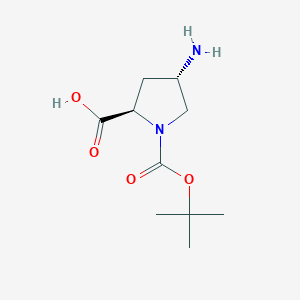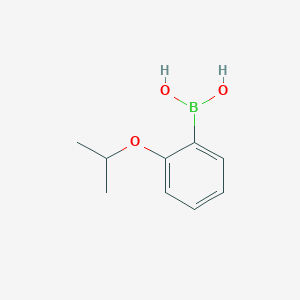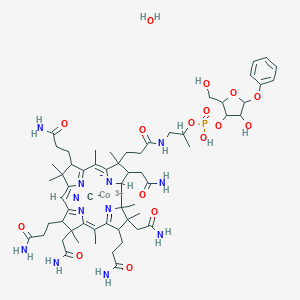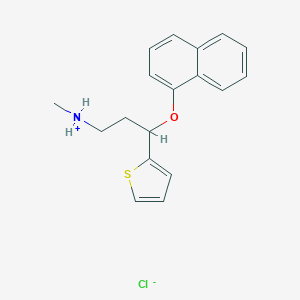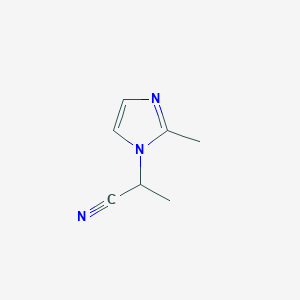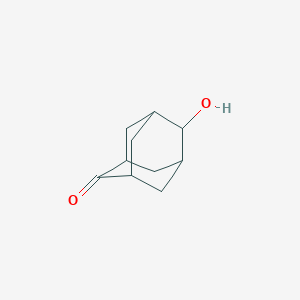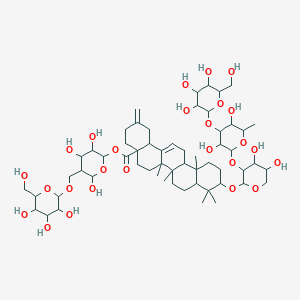
Marsdekoiside B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Marsdekoiside B is a natural compound that has been studied for its potential therapeutic benefits. This compound is extracted from the root of the plant Polygala tenuifolia, which is commonly used in traditional Chinese medicine. Marsdekoiside B has been found to possess a range of pharmacological activities, including anti-inflammatory, neuroprotective, and antidepressant effects.
Mécanisme D'action
The mechanism of action of Marsdekoiside B is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. For example, Marsdekoiside B has been found to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. Additionally, Marsdekoiside B has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Effets Biochimiques Et Physiologiques
Marsdekoiside B has been found to possess a range of biochemical and physiological effects. Some of these effects include:
1. Anti-inflammatory effects: Marsdekoiside B has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-1β, and reduce the activation of microglia and astrocytes.
2. Neuroprotective effects: Marsdekoiside B has been shown to protect against neuronal damage caused by oxidative stress, glutamate toxicity, and beta-amyloid toxicity.
3. Antidepressant effects: Marsdekoiside B has been found to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are involved in mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Marsdekoiside B in lab experiments is that it is a natural compound that can be extracted from a plant source. This makes it a potentially safer alternative to synthetic drugs. Additionally, Marsdekoiside B has been found to possess a range of pharmacological activities, which makes it a versatile compound for studying various biological processes.
One of the limitations of using Marsdekoiside B in lab experiments is that it can be difficult to obtain in large quantities. Additionally, the purity of the extracted compound can vary depending on the extraction method used, which can affect the reproducibility of the results.
Orientations Futures
There are several future directions for the study of Marsdekoiside B. Some of these directions include:
1. Investigating the potential therapeutic benefits of Marsdekoiside B in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
2. Studying the effects of Marsdekoiside B on the gut microbiome and its potential role in modulating gut-brain signaling.
3. Investigating the potential use of Marsdekoiside B as a natural anti-inflammatory agent in the treatment of chronic inflammatory diseases, such as rheumatoid arthritis.
Conclusion:
Marsdekoiside B is a natural compound that has been found to possess a range of pharmacological activities, including anti-inflammatory, neuroprotective, and antidepressant effects. The compound is extracted from the root of the plant Polygala tenuifolia using a variety of methods. Marsdekoiside B has been the subject of numerous scientific studies due to its potential therapeutic benefits. The compound exerts its pharmacological effects by modulating various signaling pathways in the body. While there are some limitations to using Marsdekoiside B in lab experiments, there are several future directions for the study of this compound.
Méthodes De Synthèse
Marsdekoiside B is extracted from the roots of Polygala tenuifolia using a variety of methods, including Soxhlet extraction, ultrasonic extraction, and microwave-assisted extraction. The extracted compound is then purified using column chromatography or preparative high-performance liquid chromatography (HPLC). The purity of the final product is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy or high-resolution mass spectrometry (HRMS).
Applications De Recherche Scientifique
Marsdekoiside B has been the subject of numerous scientific studies due to its potential therapeutic benefits. Some of the areas of research include:
1. Anti-inflammatory effects: Marsdekoiside B has been found to possess anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the activation of microglia and astrocytes.
2. Neuroprotective effects: Marsdekoiside B has been shown to protect against neuronal damage caused by oxidative stress, glutamate toxicity, and beta-amyloid toxicity.
3. Antidepressant effects: Marsdekoiside B has been found to possess antidepressant effects by increasing the levels of serotonin and norepinephrine in the brain.
Propriétés
Numéro CAS |
139953-35-8 |
|---|---|
Nom du produit |
Marsdekoiside B |
Formule moléculaire |
C49H76O17 |
Poids moléculaire |
937.1 g/mol |
Nom IUPAC |
[3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-12-yl] benzoate |
InChI |
InChI=1S/C49H76O17/c1-25-38(51)42(59-9)39(52)44(62-25)66-41-27(3)61-37(23-33(41)58-8)65-40-26(2)60-36(22-32(40)57-7)63-31-16-17-45(5)30(21-31)15-18-48(55)34(45)24-35(64-43(53)29-13-11-10-12-14-29)46(6)47(54,28(4)50)19-20-49(46,48)56/h10-14,25-28,30-42,44,50-52,54-56H,15-24H2,1-9H3 |
Clé InChI |
OVOSPCKCJQHZPN-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C(C4)CCC6(C5CC(C7(C6(CCC7(C(C)O)O)O)C)OC(=O)C8=CC=CC=C8)O)C)C)C)O)OC)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C(C4)CCC6(C5CC(C7(C6(CCC7(C(C)O)O)O)C)OC(=O)C8=CC=CC=C8)O)C)C)C)O)OC)O |
Synonymes |
12-O-benzoyl-dihydrosarcostin-3-O-3-O-methyl-6-deoxy-beta-D-allopyranosyl(1-4)-O-beta-D-oleandropyranosyl(1-4)-O-beta-D-cymaropyranoside marsdekoiside B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



